molecular formula C16H17NO4S3 B2941628 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1787916-42-0

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2941628
CAS No.: 1787916-42-0
M. Wt: 383.5
InChI Key: XHRGDAHECNBUHC-UHFFFAOYSA-N
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Description

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a novel synthetic compound designed for advanced biochemical and pharmacological research. This molecule features a distinct structure incorporating thiophene and furan heterocyclic rings, a hydroxymethyl linker, and a sulfonamide functional group, making it a candidate for investigating new therapeutic agents. Its structural profile suggests potential application in antimicrobial research, particularly against multidrug-resistant bacterial strains. Sulfonamide derivatives are known to act as competitive antagonists in the folic acid biosynthesis pathway in bacteria, inhibiting the enzyme dihydropteroate synthase. This inhibition prevents the formation of dihydrofolic acid, thereby exerting a bacteriostatic effect and halting bacterial growth (see, for example, the general mechanism of sulfonamides in ). Recent studies on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated promising in vitro efficacy against challenging pathogens like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . The presence of the thiophene ring is often associated with enhanced biological activity and can contribute to significant binding affinities to bacterial enzyme targets through hydrogen bonding and hydrophobic interactions . Researchers can utilize this compound as a lead structure for developing new antimicrobials, a chemical probe for studying enzyme inhibition mechanisms, or a building block for the synthesis of more complex derivatives via further chemical modification. The product is supplied for research purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-ethyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S3/c1-2-11-6-8-15(23-11)24(19,20)17-10-12-5-7-14(22-12)16(18)13-4-3-9-21-13/h3-9,16-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRGDAHECNBUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfonic acid derivatives, while reduction of the sulfonamide group can produce thiophene-2-amine derivatives .

Scientific Research Applications

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the furan and thiophene rings can interact with cellular receptors and proteins, modulating various biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related sulfonamides from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Target Compound : 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide C₁₇H₁₉NO₄S₂ 381.46* Ethyl, hydroxymethylfuran-thiophene hybrid Antimicrobial, receptor ligands
: N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₀H₂₁NO₄S₂ 403.5 Tetrahydronaphthalene, hydroxymethylfuran-thiophene hybrid Not specified
: 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide C₁₈H₁₇FN₄O₂S₃ 436.6 Ethyl, thiazolo-triazole, fluorine Not specified
: N-(2-aminophenyl)-5-methylthiophene-2-sulfonamide C₁₁H₁₂N₂O₂S₂ 268.36 Methyl, aminophenyl Not specified

*Note: The molecular weight of the target compound is inferred based on its formula.

Key Observations:

Substituent Complexity : The target compound and share a hydroxymethylfuran-thiophene hybrid substituent, which may enhance π-π stacking interactions in biological systems. In contrast, incorporates a fluorine atom and a thiazolo-triazole system, increasing electronegativity and steric bulk .

Molecular Weight : The target compound (MW ~381) is lighter than (403.5) and (436.6), suggesting better bioavailability compared to bulkier analogs.

Computational and Analytical Studies

  • Density Functional Theory (DFT) : Studies in and emphasize the role of exact exchange and correlation-energy functionals in predicting molecular properties. These methods could model the target compound’s electronic behavior .

Biological Activity

5-Ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a thiophene derivative recognized for its complex structure and potential biological activities. The compound features an ethyl group, a furan moiety, and a sulfonamide functional group, which collectively contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₅N₃O₃S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique structural features enhance its reactivity and interactions within biological systems.

Research indicates that this compound exhibits various biological activities primarily through the modulation of enzyme activity and interaction with cellular receptors. The sulfonamide group is particularly noteworthy for its role in enhancing the compound's biological efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target organisms.
  • Receptor Interaction : It interacts with various cellular receptors, potentially influencing signal transduction pathways.

Biological Activities

The biological activities of this compound include antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli3.12 - 12.5 μg/mL

These values indicate strong antimicrobial potential compared to standard antibiotics.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been investigated in several studies. It has been noted to reduce inflammatory markers in cellular models, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound). Results indicated that this compound exhibited superior activity compared to other derivatives tested, particularly in inhibiting biofilm formation by pathogenic bacteria .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of the compound on cancer cell lines. The results demonstrated that it had a low IC50 value (>60 μM), indicating minimal cytotoxicity while maintaining effective biological activity against cancer cells.

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